4-(6-thiomorpholino-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid
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Overview
Description
4-(6-Thiomorpholino-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid is a complex organic compound that belongs to the class of triazolopyridazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it a subject of interest for researchers exploring new therapeutic agents.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These activities suggest that the compound may interact with a variety of targets, including enzymes and receptors involved in these biological processes.
Mode of Action
Compounds with similar structures have been found to interact with their targets through hydrogen bond accepting and donating characteristics . This allows them to form specific interactions with different target receptors, potentially altering their function and leading to various biological effects.
Biochemical Pathways
These could include pathways involved in cell growth and proliferation, inflammation, oxidative stress, viral replication, and various enzymatic processes .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been conducted on similar compounds . These studies can provide valuable insights into the potential ADME properties of the compound, which can impact its bioavailability and overall pharmacological activity.
Result of Action
These could include inhibition of cell growth and proliferation, reduction of inflammation and oxidative stress, inhibition of viral replication, and modulation of various enzymatic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-thiomorpholino-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with suitable dicarbonyl compounds to form the triazolopyridazine core. The thiomorpholine moiety is then introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations while minimizing side reactions.
Chemical Reactions Analysis
Types of Reactions
4-(6-Thiomorpholino-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The thiomorpholine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The triazolopyridazine core can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the triazole and pyridazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiomorpholine moiety can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the triazolopyridazine core.
Scientific Research Applications
4-(6-Thiomorpholino-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new antimicrobial and anticancer agents.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Comparison with Similar Compounds
Similar Compounds
4-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid: Similar structure with a methoxy group instead of a thiomorpholine moiety.
6-(3-Methylpiperidino)[1,2,4]triazolo[4,3-b]pyridazine: Contains a piperidine ring instead of a thiomorpholine moiety.
Uniqueness
4-(6-Thiomorpholino-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid is unique due to the presence of the thiomorpholine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-(6-thiomorpholin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2S/c19-13(20)3-1-2-10-14-15-11-4-5-12(16-18(10)11)17-6-8-21-9-7-17/h4-5H,1-3,6-9H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWZVQQAQNFSUBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=NN3C(=NN=C3CCCC(=O)O)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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